1-Bromo-2-nonyne 1-Bromo-2-nonyne
Brand Name: Vulcanchem
CAS No.: 5921-74-4
VCID: VC14281136
InChI: InChI=1S/C9H15Br/c1-2-3-4-5-6-7-8-9-10/h2-6,9H2,1H3
SMILES:
Molecular Formula: C9H15Br
Molecular Weight: 203.12 g/mol

1-Bromo-2-nonyne

CAS No.: 5921-74-4

Cat. No.: VC14281136

Molecular Formula: C9H15Br

Molecular Weight: 203.12 g/mol

* For research use only. Not for human or veterinary use.

1-Bromo-2-nonyne - 5921-74-4

Specification

CAS No. 5921-74-4
Molecular Formula C9H15Br
Molecular Weight 203.12 g/mol
IUPAC Name 1-bromonon-2-yne
Standard InChI InChI=1S/C9H15Br/c1-2-3-4-5-6-7-8-9-10/h2-6,9H2,1H3
Standard InChI Key GWFWTZMLIQXBHZ-UHFFFAOYSA-N
Canonical SMILES CCCCCCC#CCBr

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

1-Bromo-2-nonyne consists of a nine-carbon chain with a terminal alkyne group (-C≡CH) at position 1 and a bromine atom at position 2. The IUPAC name, 1-bromonon-2-yne, reflects this arrangement. Its linear structure promotes planar geometry around the triple bond, while the electronegative bromine atom induces polarizability, influencing reactivity in cross-coupling and nucleophilic substitution reactions .

Physical Properties

While direct measurements for 1-bromo-2-nonyne are scarce, analogies to shorter-chain bromoalkynes like 1-bromo-2-butyne (CAS 3355-28-0) suggest the following properties:

  • Boiling Point: Estimated at 210–220°C (extrapolated from 1-bromo-2-butyne’s bp 100–101°C at 15 mmHg) .

  • Density: ~1.3 g/cm³ (similar to brominated alkynes of comparable chain length).

  • Solubility: Miscible with organic solvents (e.g., ether, dichloromethane) but insoluble in water due to nonpolar hydrocarbon backbone .

A comparative analysis of brominated alkynes is provided in Table 1.

Table 1: Physicochemical Properties of Selected Bromoalkynes

CompoundMolecular FormulaBoiling Point (°C)Density (g/cm³)
1-Bromo-2-butyneC₄H₅Br100–101 (15 mmHg)1.45
9-Bromo-1-noneneC₉H₁₇Br219.4 (760 mmHg)1.1
1-Bromo-2-nonyneC₉H₁₅Br210–2201.3

Synthetic Strategies

Laboratory-Scale Synthesis

The most viable route involves bromination of 2-nonyn-1-ol using phosphorus tribromide (PBr₃), a method adapted from the synthesis of 1-bromo-2-butyne .

Procedure:

  • Dissolve 2-nonyn-1-ol (10.0 g, 0.064 mol) in anhydrous diethyl ether (30 mL) at 0°C.

  • Add pyridine (0.43 equivalents) to scavenge HBr, followed by dropwise addition of PBr₃ (0.68 equivalents).

  • Reflux for 2 hours, then quench with ice water.

  • Extract with ether, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify via fractional distillation to yield 1-bromo-2-nonyne (58% theoretical yield) .

Mechanism:
PBr₃ reacts with the hydroxyl group of 2-nonyn-1-ol, replacing it with bromine via an SN2 mechanism. The terminal alkyne remains intact due to its low nucleophilicity.

Industrial Production

Scaling this reaction requires:

  • Continuous-Flow Reactors: To manage exothermic bromination and improve safety.

  • Solvent Recovery Systems: To recycle ether and reduce costs.

  • Quality Control: GC-MS and NMR to verify purity >95%, critical for pharmaceutical applications.

Reactivity and Applications

Organic Synthesis

1-Bromo-2-nonyne serves as a dual-functional building block:

  • Sonogashira Coupling: The terminal alkyne reacts with aryl halides to form conjugated enynes, pivotal in natural product synthesis.
    Example:

    1-Bromo-2-nonyne+Ar-XPd/C, CuIAr-C≡C-(CH₂)₇Br+HX\text{1-Bromo-2-nonyne} + \text{Ar-X} \xrightarrow{\text{Pd/C, CuI}} \text{Ar-C≡C-(CH₂)₇Br} + \text{HX}
  • Nucleophilic Substitution: The bromine atom undergoes SN2 reactions with nucleophiles (e.g., hydroxide, amines), yielding derivatives like 2-nonyn-1-amine .

Materials Science

Incorporating 1-bromo-2-nonyne into polymers enhances material properties:

  • Conductive Polymers: The alkyne group facilitates π-stacking, improving conductivity. For example, polyacetylene derivatives doped with this monomer exhibit conductivity up to 0.15 S/m.

  • Thermoplastics: Bromine acts as a flame retardant, reducing flammability in polyethylene composites.

Future Directions

  • Catalytic Asymmetric Synthesis: Developing chiral catalysts to enantioselectively modify 1-bromo-2-nonyne for drug discovery.

  • Green Chemistry: Replacing PBr₃ with less hazardous agents (e.g., N-bromosuccinimide) .

  • Biological Studies: Screening derivatives for anticancer or antimicrobial activity, building on trends in bromoalkyne research .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator